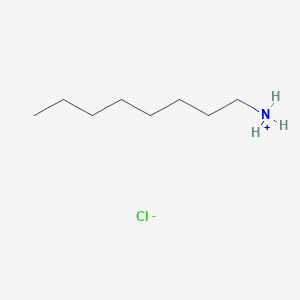

Octylamine Hydrochloride

概要

説明

Octylamine Hydrochloride, also known as 1-octanamine hydrochloride, is an organic compound with the molecular formula C8H20ClN. It is a quaternary ammonium salt that appears as a white crystalline solid. This compound is commonly used in various chemical and industrial applications due to its surfactant properties and its role in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions

Octylamine Hydrochloride can be synthesized through the reaction of octylamine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where octylamine is dissolved in water and hydrochloric acid is added dropwise. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of octylammonium chloride as a precipitate .

Industrial Production Methods

In industrial settings, octylammonium chloride is produced using a similar method but on a larger scale. The process involves the continuous addition of hydrochloric acid to a solution of octylamine under controlled conditions to ensure complete reaction and high yield. The product is then purified through recrystallization or other suitable purification techniques .

化学反応の分析

Thermal Dissociation

Thermal decomposition studies on structurally similar tri-n-octylamine hydrochloride (TOAHCl) provide insights into octylamine hydrochloride’s behavior :

| Parameter | Value (TOAHCl in decalin) | Conditions |

|---|---|---|

| Reaction order | First-order | Dilute solutions |

| Rate constant (k) | 3.0 × 10⁻⁴ s⁻¹ | 190°C, N₂ flow 300 mL/min |

| Activation energy | 80–100 kJ/mol | 180–190°C range |

| Conversion rate | 98.1% after 8 hours | Solvent/TOAHCl = 5:1 |

Key findings:

-

Polar solvents like n-octanol stabilize the ion pair, reducing dissociation efficiency.

-

Nonpolar solvents (e.g., decalin) enhance HCl release by weakening electrostatic interactions .

Nucleophilic Substitution Reactions

This compound participates in SNAr (nucleophilic aromatic substitution) reactions. A model reaction with 4-chloropyridine hydrochloride demonstrates:

Reaction:

| Condition | Parameter |

|---|---|

| Temperature | 130°C |

| Catalyst | Sodium fluoride |

| Yield | 78.5% |

| Purity | 99.3% |

This large-scale synthesis highlights its utility in pharmaceutical intermediates .

Acylation Reactions

This compound reacts with electrophilic agents like ethyl cyanoacetate to form functionalized amides:

Reaction:

Applications include synthesizing:

Hazardous Reactions

Handling Protocols

科学的研究の応用

Chemical Properties and Characteristics

- Molecular Formula : CHN·HCl

- Molecular Weight : 165.71 g/mol

- Physical State : Solid at room temperature

- Purity : >98.0%

These properties make octylamine hydrochloride suitable for various applications, particularly due to its basicity and ability to form complexes with other compounds.

Solvent Extraction Processes

One of the primary applications of this compound is in solvent extraction processes, particularly for the recovery of valuable metals and minerals. It is used to extract metals such as palladium and platinum from hydrochloric acid solutions.

Case Study: Metal Recovery

A study demonstrated the effectiveness of this compound in extracting platinum from aqueous solutions. The extraction efficiency was significantly enhanced when using microcapsules containing this compound, showcasing its potential in hydrometallurgy .

CO2_22 Mineralization

This compound plays a crucial role in environmental chemistry, particularly in the mineralization of carbon dioxide (CO). The thermal dissociation of tri-n-octylamine hydrochloride has been studied extensively for its ability to regenerate amine extractants while producing gaseous HCl, essential for CO mineralization processes using waste calcium/magnesium chloride liquids.

Research Findings:

- The dissociation kinetics were found to follow first-order reaction kinetics.

- Inert solvents like decalin were identified as optimal for enhancing the thermal dissociation process, facilitating CO capture and conversion into stable mineral forms .

Chemical Synthesis

This compound is also employed as a reagent in various chemical syntheses. Its basic nature allows it to act as a catalyst or reactant in organic reactions, including amination processes.

Application Example:

In organic synthesis, octylamine is used to produce surfactants and emulsifiers by reacting with fatty acids or other organic compounds. This application is particularly relevant in the formulation of detergents and personal care products.

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry due to its ability to interact with biological molecules. It can be used as an intermediate in the synthesis of pharmaceuticals or as a stabilizing agent in drug formulations.

Material Science

In material science, this compound is explored for its role in modifying surfaces and enhancing the properties of polymers. Its ability to form hydrogen bonds can improve adhesion and compatibility between different materials.

Data Table: Summary of Applications

作用機序

The mechanism by which octylammonium chloride exerts its effects is primarily related to its surfactant properties. As a quaternary ammonium compound, it can interact with and disrupt lipid membranes, leading to cell lysis in microbial organisms. This property makes it effective as an antimicrobial agent. Additionally, its ability to form micelles and emulsions is utilized in various industrial applications .

類似化合物との比較

Similar Compounds

- Hexylammonium chloride

- Decylammonium chloride

- Dodecylammonium chloride

Comparison

Octylamine Hydrochloride is unique among these compounds due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and phase transfer catalyst. In comparison, hexylammonium chloride has a shorter chain length and may be less effective in certain applications, while decylammonium chloride and dodecylammonium chloride have longer chains and may exhibit different solubility and surfactant properties .

生物活性

Octylamine hydrochloride, a derivative of octylamine, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.

This compound is characterized by the following properties:

- Chemical Formula : C₈H₁₉ClN

- Molecular Weight : 164.69 g/mol

- Physical State : Colorless to pale yellow liquid

- Density : 0.782 g/mL

- Melting Point : -5 to -1 °C

These properties facilitate its use in various chemical reactions and applications in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Amphiphilic Nature : The compound exhibits amphiphilic properties, allowing it to interact with lipid membranes, which is crucial for its role in membrane protein studies and drug delivery systems .

- Thermal Stability and Dissociation : Research indicates that this compound can undergo thermal dissociation, which is significant for its application in CO₂ mineralization processes. The dissociation kinetics have been studied using various solvents, revealing that non-polar solvents enhance the dissociation rate .

- Synergistic Extraction Properties : this compound has shown potential in the extraction of metal ions, such as ruthenium (Ru(III)), from aqueous solutions when combined with other compounds like di-n-hexylsulfide. This synergistic effect demonstrates its utility in hydrometallurgy .

1. Membrane Protein Studies

This compound is used as a surfactant in the study of membrane proteins due to its ability to stabilize these proteins in aqueous environments without denaturing them. Its functionalization with amphipols enhances the solubility and stability of membrane proteins, facilitating their analysis via techniques such as fluorescence resonance energy transfer (FRET) .

2. Drug Delivery Systems

The amphiphilic nature of this compound allows it to form micelles, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly useful in designing drug delivery systems that target specific tissues or cells .

3. Environmental Applications

The thermal dissociation characteristics of this compound make it a candidate for environmental applications, particularly in CO₂ capture and mineralization processes. Studies have shown that using inert solvents can significantly enhance the efficiency of these processes .

Case Study 1: Extraction Efficiency

A study investigated the extraction efficiency of Ru(III) using a mixture of tri-n-octylamine and di-n-hexylsulfide in chloroform. The results indicated a significant increase in extraction yield compared to using either compound alone, demonstrating the synergistic effect of combining octylamine with other extractants .

Case Study 2: Thermal Dissociation Kinetics

Research on the thermal dissociation kinetics of tri-n-octylamine hydrochloride revealed that the conversion rates varied significantly with different solvents. In decalin, for instance, the conversion rate reached up to 98% within eight hours, highlighting the importance of solvent choice in optimizing reaction conditions for practical applications .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₉ClN |

| Molecular Weight | 164.69 g/mol |

| Density | 0.782 g/mL |

| Melting Point | -5 to -1 °C |

| Solvent Type | Conversion Rate (%) |

|---|---|

| Decalin | 98.1 |

| Diamyl Ether | 95.37 |

| Dodecane | 94.96 |

| n-Octanol | Low |

特性

IUPAC Name |

octan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFDTSRDEZEOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111-86-4 (Parent) | |

| Record name | 1-Octanamine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7059725 | |

| Record name | Octylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-95-0 | |

| Record name | Octylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanamine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTANAMINE, HYDROCHLORIDE (1:1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS6DR7E73I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。